molecular formula C17H28NO3+ B10775126 Dimethylaminomicheliolide CAS No. 1403357-81-2

Dimethylaminomicheliolide

Cat. No.: B10775126
CAS No.: 1403357-81-2
M. Wt: 294.4 g/mol
InChI Key: ZPBIJIIQXPRJSS-WNZSCWOMSA-O
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Description

Dimethylaminomicheliolide, commonly referred to as DMAMCL, is a small molecular compound derived from micheliolide. It has garnered significant attention in recent years due to its potential therapeutic applications, particularly in oncology. DMAMCL is known for its ability to inhibit the growth of various cancer cells, including glioma and neuroblastoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMAMCL involves the modification of micheliolide. Micheliolide is first reacted with dimethylamine to introduce the dimethylamino group, resulting in the formation of DMAMCL . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of DMAMCL follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DMAMCL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMAMCL can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

DMAMCL has a wide range of scientific research applications, including:

Mechanism of Action

DMAMCL exerts its effects primarily by targeting specific molecular pathways. It has been shown to inhibit the activity of pyruvate kinase 2 (PKM2), a key enzyme involved in glycolysis. By promoting the tetramerization of PKM2, DMAMCL enhances its activity, leading to a decrease in glycolysis and suppression of cancer cell proliferation . Additionally, DMAMCL has been found to down-regulate anti-apoptotic genes such as Bcl-2, thereby promoting apoptosis in cancer cells .

Comparison with Similar Compounds

DMAMCL is unique compared to other similar compounds due to its specific mechanism of action and therapeutic potential. Similar compounds include:

Properties

CAS No.

1403357-81-2

Molecular Formula

C17H28NO3+

Molecular Weight

294.4 g/mol

IUPAC Name

[(3R,3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-2-oxo-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl-dimethylazanium

InChI

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1

InChI Key

ZPBIJIIQXPRJSS-WNZSCWOMSA-O

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)C[NH+](C)C)(C)O

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O

Origin of Product

United States

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